![molecular formula C20H27N5O2 B2720134 3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide CAS No. 1251591-54-4](/img/structure/B2720134.png)

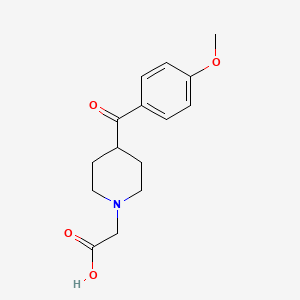

3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Complex Heterocyclic Compounds : The compound is involved in the synthesis of complex heterocycles like imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines. These reactions are realized under mild and metal-free conditions, showcasing the versatility of the compound in organic synthesis (Huo, Tang, Xie, Wang, & Dong, 2016).

Heterocyclic Synthesis with Anilides : The compound is utilized in the synthesis of various heterocyclic compounds like dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives. This synthesis demonstrates its role in the creation of new chemical entities with potential biological activities (Hafiz, Ramiz, & Sarhan, 2011).

One-Pot Synthesis Methodology : It's involved in one-pot synthesis methodologies for creating 3-aryl imidazo[1,2-a]pyridines, demonstrating its utility in streamlined, efficient chemical synthesis processes (Lee & Park, 2015).

Biological and Medicinal Applications

Antimicrobial Evaluation : Some derivatives of this compound have been synthesized and evaluated for antimicrobial activity, showing moderate efficacy. This implies potential uses in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).

Study in Antiulcer Agents : Research in antiulcer agents has identified this compound as a precursor in the synthesis of related compounds with gastric antisecretory and cytoprotective properties, indicating its potential in the development of new therapeutic agents (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).

Material Science and Catalysis Applications

Synthesis of Nitrogen-Sulfur-Codoped Carbons : The compound has been used in the synthesis of nitrogen-sulfur-codoped carbons, which are crucial in various material science applications like catalysis and energy storage (Fechler, Fellinger, & Antonietti, 2013).

Electrocatalytic Applications : It has been involved in the synthesis of mesoporous nitrogen-doped carbon, which acts as a metal-free catalyst for hydrogen peroxide synthesis, indicating its importance in green chemistry and sustainable technologies (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Wirkmechanismus

Mode of Action

The compound 3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide, also known as F3406-8212, inhibits the multiplication of the Lymphocytic choriomeningitis virus (LCMV) by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Eigenschaften

IUPAC Name |

3-methyl-N-[6-[4-(3-methylpiperidine-1-carbonyl)imidazol-1-yl]pyridin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-14(2)9-19(26)23-16-6-7-18(21-10-16)25-12-17(22-13-25)20(27)24-8-4-5-15(3)11-24/h6-7,10,12-15H,4-5,8-9,11H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQXKOGBHUYWND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)

![(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine](/img/structure/B2720056.png)

![8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2720063.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)

![2-Methyl-6-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2720068.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720069.png)

![N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2720070.png)

![2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2720071.png)

![Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2720072.png)

![2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2720073.png)